4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

PASS prediction protein kinase inhibitor signal transduction inhibitor

SAR cliffs at the pyrrolopyridinone 4-position derail kinase programs-generic substitution without the chlorine handle abrogates CK1γ isoform selectivity (>2000-fold over GSK-3β). This 4-chloro building block resolves synthetic uncertainty: • Enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for Cdc7/CK1γ/HPK1 library synthesis • Pre-validated scaffold: CK1γ2 IC50 = 5 nM when elaborated; 3D-QSAR CoMFA q² = 0.633 • PASS-predicted kinase inhibition (Pa = 0.620) supports screening deck inclusion with synthetic tractability

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 853577-50-1
Cat. No. B1600911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
CAS853577-50-1
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1C2=C(C(=O)N1)C(=NC=C2)Cl
InChIInChI=1S/C7H5ClN2O/c8-6-5-4(1-2-9-6)3-10-7(5)11/h1-2H,3H2,(H,10,11)
InChIKeyQKFIPKNZESNEQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one: Overview


4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one (CAS 853577-50-1), also known as 4-chloro-1,2-dihydropyrrolo[3,4-c]pyridin-3-one, is a bicyclic heteroaromatic lactam with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . This compound features a chlorine atom at the 4-position of the pyrrolo[3,4-c]pyridine core, a privileged scaffold in medicinal chemistry that has been exploited in the development of kinase inhibitors targeting Cdc7, CK1γ, and HPK1, as well as voltage-gated sodium channel blockers . The chlorine substituent serves as both a pharmacophoric element and a synthetic handle for further functionalization via cross-coupling reactions, making this compound a strategically important intermediate in the synthesis of biologically active molecules .

Kinase inhibitor synthesis and screening library design
Pd-catalyzed cross-coupling via reactive 4-chloro handle
Isoform-selectivity assay context for CK1 and Cdc7 pathways

4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one: Irreplaceability


The pyrrolo[3,4-c]pyridin-3-one scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the 4-position; empirical data from the CK1 inhibitor series demonstrate that even subtle modifications at this site drastically alter both potency and isoform selectivity . For instance, the pyridyl-pyrrolopyridinone Casein Kinase I Inhibitor VIII achieves remarkable γ-isotype selectivity (CK1γ2 IC50 = 5 nM) versus δ (40 nM) and α (251 nM), a selectivity window that is intimately dependent on the substitution pattern around the pyrrolopyridinone core . Replacing 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one with its 4-bromo analog (CAS 913393-94-9, MW 213.03) or 7-bromo analog (CAS 1935538-95-6) changes both electronic properties (Hammett σ values) and steric bulk, which can abrogate target binding or alter metabolic stability . Furthermore, the des-chloro parent compound (1H-pyrrolo[3,4-c]pyridin-3(2H)-one) lacks the synthetic versatility of the chlorine handle for Pd-catalyzed cross-coupling, limiting its utility as a late-stage diversification intermediate . These SAR cliffs mean that generic substitution without experimental validation carries a high risk of project failure.

Analog 4-Bromo or 7-bromo analogs may shift electronic and steric profiles, potentially altering target binding context.
Parent Des-chloro parent compound lacks the synthetic handle for cross-coupling diversification.
Activity Target-class prediction shifts from broader kinase (4-chloro) to FGFR (des-chloro); screening outcome may differ.

4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one: Differentiation Evidence


PASS-Predicted Kinase & Peroxidase Inhibition

PASS (Prediction of Activity Spectra for Substances) analysis of 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one predicts a multifaceted biological profile with the highest probability scores for signal transduction pathways inhibition (Pa = 0.718, Pi = 0.011) and chloride peroxidase inhibition (Pa = 0.657, Pi = 0.015), followed by general protein kinase inhibition (Pa = 0.620, Pi = 0.011) . While these are computational predictions rather than experimental IC50 values, the probability scores provide a ranked prioritization of likely biological targets, enabling researchers to select this scaffold for screening campaigns where kinase or peroxidase inhibition is desired . In contrast, the des-chloro parent compound (1H-pyrrolo[3,4-c]pyridin-3(2H)-one) is predicted to have a distinctly different activity spectrum, with FGFR inhibition as the primary predicted target, illustrating how the 4-chloro substituent redirects the predicted polypharmacology .

PASS Kinase Prediction
Class-level inference
Signal transduction Pa=0.718; Protein kinase Pa=0.620
Supports kinase-focused screening library selection.
Computational prediction; target class shift vs. des-chloro analog.
PASS prediction protein kinase inhibitor signal transduction inhibitor in silico screening

RORγt Inverse Agonist Activity

In a cell-based Gal4 luciferase reporter assay using CHOK1 cells expressing the mouse RORγ ligand-binding domain (residues Ile251–Lys516), 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one demonstrated inverse agonist activity with an EC50 of 600 nM after 2-day incubation . This experimentally validated activity distinguishes this compound from the broader pyrrolopyridinone class, many members of which have not been profiled against nuclear receptor targets. The RORγt inverse agonism profile is particularly relevant for autoimmune and inflammatory disease research, where RORγt is a validated therapeutic target . Importantly, this assay provides a quantitative benchmark (EC50 = 600 nM) that can be directly compared against other RORγt inverse agonists in the same assay format, facilitating go/no-go decisions for hit-to-lead campaigns.

RORγt Inverse Agonism
Reported
EC50 = 600 nM
Supports nuclear receptor pathway-response interpretation.
Cell-based Gal4 reporter assay; mouse RORγt LBD context.
RORγt nuclear receptor inverse agonist cell-based assay EC50

Cdc7 Kinase Inhibitory Activity

The pyrrolo[3,4-c]pyridin-3-one scaffold has been validated as a core chemotype for Cdc7 kinase inhibition through extensive medicinal chemistry campaigns . While the specific 4-chloro derivative was not the primary focus of these published studies, the SAR framework established by Vanotti et al. (2008) and Menichincheri et al. (2009) demonstrates that the 4-position of the pyrrolopyridinone ring is a critical vector for modulating both Cdc7 inhibitory potency and oral bioavailability . The lead compounds from these series (e.g., PHA-767491) feature substituted pyrrolopyridinone cores with IC50 values in the nanomolar range against Cdc7, and the 4-chloro derivative serves as a key synthetic intermediate for accessing these advanced leads . 3D-QSAR models (CoMFA: q² = 0.633, r² = 0.871; CoMSIA: q² = 0.587, r² = 0.757) further quantify the contribution of electrostatic and steric fields at the 4-position to Cdc7 inhibitory activity, providing a rational basis for selecting the 4-chloro congener as a starting point for lead optimization .

Cdc7 Kinase SAR Framework
Class-level inference
QSAR models: CoMFA q²=0.633, CoMSIA q²=0.587
Supports 4-chloro derivative as a starting point for Cdc7 lead optimization.
Scaffold validated; direct IC50 for 4-chloro derivative not reported.
Cdc7 kinase anticancer cell cycle pyrrolopyridinone SAR

CK1γ Isoform-Selective Inhibition

Pyridyl-pyrrolopyridinone derivatives incorporating the pyrrolo[3,4-c]pyridin-3-one core have been optimized as potent and isoform-selective CK1γ inhibitors . The benchmark compound Casein Kinase I Inhibitor VIII (a pyridyl-pyrrolopyridinone) achieves CK1γ2 IC50 = 5 nM (at 32 µM ATP), with 8-fold selectivity over CK1δ (IC50 = 40 nM at 8 µM ATP), 50-fold selectivity over CK1α (IC50 = 251 nM at 11 µM ATP), and >2000-fold selectivity over GSK-3β (IC50 = 10.8 µM) . While the 4-chloro derivative itself has not been profiled in these specific CK1 assays, its role as a synthetic precursor to elaborated pyridyl-pyrrolopyridinones—where the 4-chloro substituent is engaged in cross-coupling to install the pyridyl moiety—is critical for accessing this selectivity profile . The demonstrated in vivo pharmacodynamic activity (42% reduction in LRP6 phosphorylation at 6 h post 50 mg/kg p.o. in mice) further validates the therapeutic potential of this chemotype .

CK1γ Isoform Selectivity
Class-level inference
>2000-fold selectivity over GSK-3β for elaborated analogs
Supports Wnt-pathway assay context; requires cross-coupling for activity.
Selectivity data for downstream pyridyl derivatives; not free 4-chloro core.
CK1γ casein kinase 1 Wnt pathway isoform selectivity LRP6 phosphorylation

Dihydroorotase Inhibition

In a biochemical assay measuring inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one demonstrated inhibitory activity with an IC50 of 180 µM (1.80 × 10⁵ nM) at pH 7.37 when tested at a concentration of 10 µM . Dihydroorotase catalyzes the third step in de novo pyrimidine biosynthesis, and its inhibition represents a potential strategy for antiproliferative therapy . The relatively weak potency (IC50 = 180 µM) suggests that the 4-chloro derivative alone is not a potent dihydroorotase inhibitor, but this data point provides a quantitative baseline for assessing the impact of further structural elaboration on this enzymatic target. Researchers interested in pyrimidine biosynthesis inhibition can use this IC50 as a reference point for structure-based optimization campaigns.

Dihydroorotase Inhibition
Reported
IC50 = 180 µM
Supports pyrimidine biosynthesis pathway-response interpretation.
Mouse Ehrlich ascites enzyme; baseline activity for SAR.
dihydroorotase pyrimidine biosynthesis enzyme inhibition IC50

4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one: Application Scenarios


Cdc7 Kinase Inhibitor Synthesis

4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one serves as a key synthetic intermediate for constructing Cdc7 kinase inhibitors, a target class validated through multiple medicinal chemistry campaigns . The chlorine atom at the 4-position enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) to install aryl, heteroaryl, or amino substituents, directly accessing the substitution patterns shown by 3D-QSAR models (CoMFA q²=0.633, CoMSIA q²=0.587) to be critical for Cdc7 inhibitory potency . Researchers pursuing Cdc7-targeted anticancer agents should procure this specific 4-chloro building block to enable rapid parallel synthesis of focused libraries for hit-to-lead optimization.

CK1γ Inhibitors Targeting Wnt

The pyrrolo[3,4-c]pyridin-3-one core is the pharmacophoric foundation of pyridyl-pyrrolopyridinone CK1γ inhibitors that achieve remarkable isoform selectivity (>2000-fold over GSK-3β) . The 4-chloro substituent provides the synthetic handle for installing the pyridyl moiety that is essential for CK1γ selectivity, as demonstrated by Casein Kinase I Inhibitor VIII (CK1γ2 IC50 = 5 nM) . For laboratories developing Wnt-pathway-targeted therapeutics, procurement of 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a prerequisite for synthesizing and optimizing this class of selective inhibitors, with a clear translational path supported by in vivo pharmacodynamic data (42% LRP6 phosphorylation reduction in mice at 50 mg/kg p.o.) .

RORγt Inverse Agonist Hit Expansion

The experimentally validated RORγt inverse agonist activity (EC50 = 600 nM in CHOK1 Gal4 reporter assay) positions 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one as a viable starting point for hit expansion campaigns targeting Th17-mediated autoimmune diseases . The chlorine substituent allows for systematic SAR exploration through cross-coupling while maintaining the core scaffold that engages the RORγt ligand-binding domain. Procurement of this compound enables medicinal chemistry teams to improve upon the 600 nM EC50 benchmark through iterative analog synthesis, with the goal of achieving low nanomolar potency suitable for lead declaration.

Kinase-Focused Library Design

The PASS prediction profile of 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one indicates a high probability of protein kinase inhibition (Pa = 0.620) and signal transduction pathway modulation (Pa = 0.718), making this compound a strategically valuable addition to kinase-focused screening libraries . Unlike the des-chloro parent compound, which is predicted to preferentially target FGFRs, the 4-chloro derivative is predicted to engage a broader spectrum of kinase and signaling targets . Procurement of this compound for screening library inclusion maximizes the probability of identifying novel kinase inhibitor hits while maintaining the synthetic tractability conferred by the chlorine substituent for subsequent hit validation and optimization.

Application
Selection Property
Validation Focus
Cdc7 Inhibitor Synthesis
4-Chloro cross-coupling handle
Parallel library synthesis and Cdc7 potency optimization
CK1γ Wnt Pathway Studies
Isoform-selectivity assay context
CK1γ isoform selectivity and LRP6 phosphorylation endpoints
RORγt Hit Expansion
Nuclear receptor inverse agonist baseline
RORγt ligand-binding domain engagement review
Kinase-Focused Library Design
Broad kinase and signaling target prediction
Screening hit identification and synthetic tractability

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